An In-depth Technical Guide to 4-Methylsulfonyl-3-nitrobenzoic Acid
An In-depth Technical Guide to 4-Methylsulfonyl-3-nitrobenzoic Acid
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, substituted benzoic acids represent a cornerstone class of molecular scaffolds. Their inherent functionalities—a reactive carboxylic acid and a modifiable aromatic ring—provide a versatile platform for the construction of complex molecular architectures. This guide focuses on a specific, yet intriguing, member of this family: 4-Methylsulfonyl-3-nitrobenzoic acid .
Often referenced by its CAS Number 81029-08-5, this compound is systematically named according to IUPAC nomenclature, which clarifies the precise arrangement of its functional groups.[1] The presence of a strongly electron-withdrawing sulfonyl group and a nitro group on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide aims to provide a comprehensive technical overview of its structure, properties, plausible synthetic routes, and potential avenues for research and application, tailored for scientists and professionals in the field.
Molecular Structure and Physicochemical Properties
The structural identity of 4-Methylsulfonyl-3-nitrobenzoic acid is defined by a benzene ring substituted with a carboxylic acid group, a methylsulfonyl group (-SO₂CH₃), and a nitro group (-NO₂). The IUPAC name, 4-methylsulfonyl-3-nitrobenzoic acid, precisely describes this arrangement, with the carboxylic acid group defining the primary carbon (C1) of the ring.[1]
The interplay of these functional groups dictates the molecule's chemical behavior. Both the nitro and methylsulfonyl groups are powerful electron-withdrawing groups, which significantly acidifies the carboxylic acid proton and deactivates the aromatic ring towards electrophilic substitution.
Key Physicochemical Data
A summary of the essential physicochemical properties of 4-Methylsulfonyl-3-nitrobenzoic acid is presented below. This data is critical for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 4-methylsulfonyl-3-nitrobenzoic acid | PubChem[1] |
| Synonyms | 3-Nitro-4-methylsulfonylbenzoic acid, 4-(Methylsulphonyl)-3-nitrobenzoic acid | PubChem[1] |
| CAS Number | 81029-08-5 | PubChem[1] |
| Molecular Formula | C₈H₇NO₆S | PubChem[1] |
| Molecular Weight | 245.21 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
| Computed XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 6 | PubChem[1] |
Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for 4-methylsulfonyl-3-nitrobenzoic acid are not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established methodologies for structurally related isomers, such as 2-nitro-4-methylsulfonylbenzoic acid.[2][3][4] The most logical approach involves the oxidation of a suitable precursor, namely 4-methylsulfonyl-3-nitrotoluene.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available precursor:
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Nitration of 4-Methylsulfonyltoluene: The initial step would involve the nitration of 4-methylsulfonyltoluene. Due to the directing effects of the methyl and sulfonyl groups, this reaction would likely yield a mixture of isomers. Careful control of reaction conditions would be necessary to favor the formation of the desired 3-nitro isomer.
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Oxidation of 4-Methylsulfonyl-3-nitrotoluene: The subsequent and key step is the selective oxidation of the methyl group of 4-methylsulfonyl-3-nitrotoluene to a carboxylic acid. Various oxidizing agents and conditions have been reported for the analogous transformation of 2-nitro-4-methylsulfonyltoluene, including nitric acid, hydrogen peroxide with a catalyst, or potassium permanganate.[2][5]
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed Synthetic Workflow for 4-Methylsulfonyl-3-nitrobenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a theoretical outline based on analogous chemical transformations and should be optimized and validated under appropriate laboratory safety protocols.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge 4-methylsulfonyl-3-nitrotoluene and a suitable solvent (e.g., a mixture of water and sulfuric acid).
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Addition of Oxidant: While stirring vigorously, slowly add the chosen oxidizing agent (e.g., an aqueous solution of potassium permanganate or concentrated nitric acid) via the dropping funnel. The addition should be exothermic, and the reaction temperature should be carefully controlled with an external cooling bath.
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Reaction Monitoring: After the addition is complete, heat the reaction mixture to a predetermined temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If using potassium permanganate, the manganese dioxide byproduct can be removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the crude product.
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Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-methylsulfonyl-3-nitrobenzoic acid.
Characterization Workflow
The identity and purity of the synthesized 4-methylsulfonyl-3-nitrobenzoic acid must be confirmed through a series of analytical techniques.
Caption: General Workflow for the Characterization of Synthesized Product.
Potential Applications and Research Directions
While direct applications of 4-methylsulfonyl-3-nitrobenzoic acid are not widely reported, its structural features suggest several promising areas for investigation, particularly in drug discovery and materials science.
As a Scaffold in Medicinal Chemistry
The true value of 4-methylsulfonyl-3-nitrobenzoic acid likely lies in its utility as a chemical intermediate. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical modifications, such as amide bond formation or the construction of heterocyclic rings. The carboxylic acid provides another site for derivatization, for example, through esterification or amide coupling.
Drawing parallels from the structurally similar 4-methyl-3-nitrobenzoic acid , which has been identified as a potent inhibitor of cancer cell migration, it is plausible that derivatives of 4-methylsulfonyl-3-nitrobenzoic acid could exhibit interesting biological activities.[6] The replacement of a methyl group with a methylsulfonyl group can significantly alter a molecule's properties, including its solubility, polarity, and ability to act as a hydrogen bond acceptor, potentially leading to novel pharmacological profiles.
In Materials Science
The electron-deficient nature of the aromatic ring, imparted by the nitro and methylsulfonyl groups, makes this compound a potential building block for novel electronic materials, dyes, or polymers.[7]
Safety and Handling
Based on aggregated GHS data for 4-(methylsulfonyl)-3-nitrobenzoic acid, the compound is classified as causing skin irritation.[1] Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Methylsulfonyl-3-nitrobenzoic acid is a specialty chemical with a well-defined structure and predictable chemical properties based on its functional groups. While it is not as extensively studied as some of its isomers or analogues, its potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and materials, is significant. The proposed synthetic and characterization workflows provide a solid foundation for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further investigation into its biological activity, inspired by the properties of related compounds, could unveil new therapeutic opportunities.
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